molecular formula C20H26N4O2 B12175818 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12175818
M. Wt: 354.4 g/mol
InChI Key: NYEWXMQSPGPNKE-UHFFFAOYSA-N
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Description

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the pyrimido[1,2-a][1,3,5]triazin-6-one family This compound is characterized by its unique structure, which includes a cyclopentyl group, a methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a cyclopentanone derivative with a methoxyphenyl-substituted amine. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-one: Shares a similar core structure but with different substituents.

    1,3,5-triazine derivatives: Compounds with a triazine ring and various substituents.

Uniqueness

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H26N4O2/c1-14-15(2)21-20-23(17-10-6-7-11-18(17)26-3)12-22(13-24(20)19(14)25)16-8-4-5-9-16/h6-7,10-11,16H,4-5,8-9,12-13H2,1-3H3

InChI Key

NYEWXMQSPGPNKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)C3CCCC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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